1,2-Oxazinan-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxazinan-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-4-1-2-5-7-3-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMKDQVYTRQMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 1,2 Oxazinan 5 Ol and Analogues
Strategic Approaches to Constructing the 1,2-Oxazinane (B1295428) Ring System
The formation of the 1,2-oxazinane ring is often achieved through cycloaddition reactions, which allow for the rapid assembly of the heterocyclic core with a high degree of stereocontrol. These methods can be broadly categorized into [3+3] cyclizations and hetero-Diels-Alder reactions.
Cycloaddition Reactions in 1,2-Oxazine Synthesis
Cycloaddition strategies are powerful tools for the synthesis of 1,2-oxazines, offering convergent pathways to complex molecular architectures. These reactions involve the combination of two components to form a cyclic adduct, with the concomitant formation of new sigma bonds.
[3+3] cycloadditions have emerged as a versatile method for constructing six-membered heterocyclic rings, including 1,2-oxazines. researchgate.net These reactions involve the coupling of a three-atom component with another three-atom partner.
The reaction of lithiated alkoxyallenes with N-glycosyl nitrones provides a pathway to functionalized 1,2-oxazinanes. This method leverages the reactivity of the allene (B1206475) as a three-carbon synthon and the nitrone as a 1,3-dipole. The use of a chiral N-glycosyl group on the nitrone can induce stereoselectivity in the cycloaddition, leading to the formation of enantiomerically enriched products. The reaction proceeds through a stepwise mechanism involving nucleophilic attack of the lithiated allene on the nitrone, followed by cyclization to form the 1,2-oxazinane ring.
A ytterbium(III) triflate (Yb(OTf)₃) catalyzed asymmetric [3+3] cycloaddition of N-vinyl cinnamaldehyde (B126680) nitrones with activated cyclopropanes has been developed for the synthesis of various functionalized 1,2-oxazines. researchgate.net This domino reaction proceeds through a [3+3] cycloaddition, followed by dealkenylation and an aza-1,4-addition. researchgate.net The use of a Pybox ligand in conjunction with the Lewis acid catalyst allows for the preparation of chiral 1,2-oxazines in moderate to excellent yields and enantioselectivities. researchgate.net This method has been shown to be scalable and the resulting chiral 1,2-oxazine products can be readily converted into other derivatives. researchgate.net
Table 1: Yb(OTf)₃-Catalyzed Asymmetric [3+3] Cycloaddition of N-Vinyl Nitrones with Activated Cyclopropanes researchgate.net
| Entry | Nitrone Substituent (R¹) | Cyclopropane (B1198618) Substituent (R²) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Diethyl malonate | 95 | 92 |
| 2 | 4-Methylphenyl | Diethyl malonate | 88 | 96 |
| 3 | 4-Chlorophenyl | Diethyl malonate | 92 | 90 |
| 4 | 2-Thienyl | Diethyl malonate | 75 | 85 |
| 5 | Phenyl | Dibenzyl malonate | 85 | 91 |
This approach complements existing methods and provides a valuable tool for the synthesis of chiral 1,2-oxazine scaffolds. researchgate.netnih.gov The reaction demonstrates good functional group tolerance, accommodating a range of substituents on both the nitrone and the cyclopropane components. researchgate.net
The hetero-Diels-Alder (HDA) reaction is a powerful and widely used method for the synthesis of six-membered heterocycles. beilstein-journals.orgclockss.org In the context of 1,2-oxazine synthesis, this reaction typically involves the [4+2] cycloaddition of a diene with a heterodienophile containing a nitrogen-oxygen bond. beilstein-journals.org
Ene-nitroso compounds, generated in situ from α-haloximes, are effective heterodienes in inverse-electron-demand hetero-Diels-Alder reactions. researchgate.net These reactive intermediates can undergo [4+2] cycloaddition with electron-rich alkenes, such as enamines, to afford 1,2-oxazine derivatives. researchgate.net The reaction can be promoted by an organocatalyst, such as pyrrolidine (B122466), which facilitates the formation of the enamine dienophile. researchgate.net This methodology allows for the direct preparation of chiral hemiketals with a 1,2-oxazine skeleton, often with high levels of enantioselectivity. researchgate.net
Table 2: Organocatalytic Hetero-Diels-Alder Reaction of in situ Generated Nitrosoalkenes researchgate.net
| Entry | α-Halooxime | Enamine Precursor (Aldehyde) | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | α-Chloroacetophenone oxime | Propanal | Pyrrolidine (10) | 85 | >20:1 | 92 |
| 2 | α-Bromo-4-methoxyacetophenone oxime | Butanal | Pyrrolidine (10) | 78 | 19:1 | 95 |
| 3 | α-Chloro-4-nitroacetophenone oxime | Isovaleraldehyde | Pyrrolidine (10) | 82 | >20:1 | 90 |
| 4 | α-Chloroacetophenone oxime | Cyclohexanecarbaldehyde | Pyrrolidine (10) | 75 | 15:1 | 88 |
The development of these catalytic, enantioselective HDA reactions represents a significant advancement in the synthesis of optically active 1,2-oxazines. researchgate.net
Hetero-Diels-Alder (HDA) Reactions
Utilization of Nitroso Compounds with Dienes
The hetero-Diels-Alder reaction between nitroso compounds and dienes is a powerful method for the synthesis of 3,6-dihydro-1,2-oxazines, which are precursors to 1,2-oxazinanes. researcher.lifeacs.org This cycloaddition has been a cornerstone in the preparation of these heterocycles. nih.govplos.org
In situ generation of highly reactive nitroso dienophiles, often through the oxidation of hydroxylamines, followed by their reaction with a diene, leads to the formation of the 1,2-oxazine ring. nih.govplos.org For instance, the oxidation of N-Boc-hydroxylamine in the presence of a 1,4-disubstituted 1,3-diene, catalyzed by copper, yields 1,2-oxazines. thieme-connect.com A notable feature of these reactions is their high regioselectivity, where the bulkier substituent on the diene preferentially orients to the C-6 position of the resulting oxazine (B8389632). nih.govplos.org
The versatility of this method is demonstrated by its application in both solution-phase and solid-phase synthesis. nih.govplos.org Furthermore, enantioselective versions of the nitroso-Diels-Alder reaction have been developed using chiral catalysts, providing access to enantiopure 1,2-oxazine derivatives with high yields and excellent diastereo- and enantioselectivities. researcher.lifeacs.org For example, a Cu(I)-DTBM-Segphos catalyzed asymmetric reaction between cyclic 1,3-dienes and reactive nitroso compounds has been reported to produce cycloadducts in up to 99% yield and greater than 99% ee. acs.org
Table 1: Examples of Catalytic Enantioselective Nitroso Diels-Alder Reactions
| Catalyst System | Diene | Nitroso Compound Source | Yield (%) | d.r. | ee (%) | Reference |
| Cu(I)-DTBM-Segphos | Cyclic 1,3-dienes | Pyrimidine and Pyridazine derivatives | up to 99 | >99:1 | >99 | acs.org |
| Copper-catalysed aerobic | 1,4-disubstituted 1,3-dienes | N-Boc-hydroxylamine | --- | --- | --- | thieme-connect.com |
Non-Catalyzed Reactions with Cyanofunctionalized Conjugated Nitroalkenes for Spirocyclic N-Oxides
A noteworthy advancement in the synthesis of complex 1,2-oxazine structures involves the non-catalyzed hetero-Diels-Alder reaction of E-2-aryl-1-cyano-1-nitroethenes with methylenecyclopentane (B75326). This reaction proceeds with complete regiocontrol to afford spirocyclic 1,2-oxazine N-oxides. nih.gov
Quantum chemical studies, including Density Functional Theory (DFT) and Bonding Evolution Theory (BET), have elucidated the mechanism of this transformation. nih.gov The reaction follows a polar, single-step, two-stage mechanism. The initial and rate-determining step is the formation of the C4-C5 bond, followed by the formation of the O1-C6 bond in the final phase of the reaction. nih.gov This detailed mechanistic understanding highlights the unique reactivity of these cyanofunctionalized nitroalkenes in cycloaddition reactions. nih.gov
Table 2: Mechanistic Insights into the Non-Catalyzed Hetero-Diels-Alder Reaction
| Reactants | Key Feature | Mechanism | Reference |
| E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane | Non-catalytic, full regiocontrol | Polar, single-step, two-stage | nih.gov |
Formal [4+1] Cycloaddition Protocols
While less common than [4+2] cycloadditions, formal [4+1] cycloaddition strategies have also been explored for the synthesis of 1,2-oxazine derivatives. One such approach involves the reaction of α,β-unsaturated nitrones with dimethylsulfoxonium methylide. This reaction proceeds via a formal methylene (B1212753) insertion, leading to the formation of 3,6-dihydro-2H-1,2-oxazines. researchgate.net This methodology provides an alternative route to these heterocyclic systems. researchgate.net
Ring-Closing Reactions for 1,2-Oxazinane Formation
An alternative major pathway to 1,2-oxazinanes involves the formation of the heterocyclic ring through intramolecular cyclization reactions.
Cyclization of Alkenyl-Substituted Oximes
The intramolecular cyclization of oximes bearing a tethered alkene is a direct route to 1,2-oxazines. researchgate.net These reactions can be promoted by various means, including the addition of electrophiles to the double bond, which initiates a nucleophilic attack from the oxime oxygen. beilstein-journals.org Metal-catalyzed cyclizations and photocatalytic methods have also been successfully employed. beilstein-journals.org
A significant application of this strategy is the 6-exo-tet ring closure of an alkenyl-substituted oxime, deprotonated with LDA, which was a key step in the enantioselective total synthesis of trichodermamides A and B. researchgate.net It was later discovered that this cyclization can also occur in situ following the condensation of hydroxylamine (B1172632) with the corresponding ketone. researchgate.net
Cyclization of Dilithiated Oxime Derivatives
A regioselective method for the synthesis of 6-hydroxymethyl-5,6-dihydro-4H-1,2-oxazines involves the one-pot cyclization of dilithiated oximes with epibromohydrin. researchgate.net This approach offers a convenient route to these functionalized 1,2-oxazine derivatives. researchgate.net The reaction of dilithiated oximes of cycloheptanone (B156872) and cyclooctanone (B32682) with diethyl oxalate (B1200264) has also been shown to produce 1,2-oxazin-6-ones. researchgate.net
Intramolecular Cyclization Approaches
A variety of other intramolecular cyclization strategies have been developed for the synthesis of the 1,2-oxazinane ring system. Lewis acid-mediated intramolecular alkyne oximium cyclization cascades have been reported for the stereoselective synthesis of oxazinane-fused isoindolones. colab.wsnih.gov This method allows for the construction of new C-C and C-O bonds and the creation of an aza-tertiary stereocenter with good functional group tolerance. colab.wsnih.gov
Furthermore, intramolecular cyclization of alkynyl hydroxylamines is an emerging approach. rsc.org These reactions can proceed through different bond formations (C-N, C-O, or C-C) depending on the reaction conditions and the substitution pattern of the starting material. rsc.org For example, base-mediated intramolecular cyclization of O-propargylic hydroxylamines can lead to the formation of isoxazolines, which are structurally related to 1,2-oxazines. rsc.org
Table 3: Overview of Intramolecular Cyclization Strategies
| Starting Material | Reagent/Catalyst | Product Type | Reference |
| Alkenyl-substituted oxime | LDA | Dihydro-1,2-oxazine | researchgate.net |
| Dilithiated oxime | Epibromohydrin | 6-Hydroxymethyl-5,6-dihydro-4H-1,2-oxazine | researchgate.net |
| Oxoisoindolidene with alkyne and oxime | BF3·OEt2 | Oxazinane-fused isoindolone | colab.wsnih.gov |
| Alkynyl hydroxylamine | Base/Metal catalyst | Isoxazoline/1,2-oxazinane derivatives | rsc.org |
Synthesis of 5-Hydroxyresearchgate.netplos.orgoxazinan-3-ones
A notable approach to the synthesis of 5-hydroxy researchgate.netplos.orgoxazinan-3-ones involves the functionalization of the double bonds of N-substituted 6H- researchgate.netplos.orgoxazin-3-ones. researchgate.net These precursors are accessible through a sequence of reactions starting from S-α-hydroxy esters. The process includes reaction with O-allylhydroxylamine and acryloyl chloride, followed by a ring-closing metathesis (RCM) cyclization of the resulting R-α-N-acryloyl-N-allyloxyamino esters. researchgate.net This cyclization is facilitated by the use of bis(tricyclohexylphosphine)benzylideneruthenium dichloride as a catalyst. researchgate.net
Another strategy employs diketene (B1670635) and the tert-butyl esters of N-hydroxyglycine and N-hydroxyalanine to produce the glycine (B1666218) and alanine (B10760859) members of this family as racemates in a seven-step synthesis. researchgate.net Furthermore, treatment of a 6H- researchgate.netplos.orgoxazin-3-one with N-bromosuccinimide in aqueous dimethylformamide yields a separable mixture of bromohydrins, which can then be hydrogenolyzed to form 5-hydroxy-1,2-oxazinan-3-ones. cdnsciencepub.com
A fundamentally different approach involves a stannyl (B1234572) radical-mediated cascade reaction of 2-acyloxyazirines. This one-step method effectively prepares 5-hydroxy-6H-1,3-oxazin-6-ones from methyl 2-acyloxy-2H-azirine-2-carboxylates. rsc.org
Stereoselective Synthesis and Chiral Control in 1,2-Oxazinane Derivatization
Achieving stereoselectivity in the synthesis of 1,2-oxazinane derivatives is paramount for their application in drug discovery. Researchers have successfully employed chiral auxiliaries, asymmetric organocatalysis, and stereoselective reactions to control the chiral centers within the oxazinane ring.
Leveraging Chiral Precursors and Carbohydrate Auxiliaries
The use of chiral precursors and auxiliaries derived from carbohydrates is a powerful strategy for inducing stereoselectivity. numberanalytics.com Enantiopure hydroxylated tetrahydro-2H-1,2-oxazine derivatives have been synthesized using a key step that involves lithiated alkoxyallenes and a nitrone bearing an L-erythronolactone-derived auxiliary. beilstein-journals.org This method, however, has shown moderate diastereoselectivity in the formation of the 1,2-oxazine ring and the subsequent hydroboration step. beilstein-journals.org
Carbohydrate-derived auxiliaries have been shown to influence the stereochemical outcome of reactions. For instance, the hydroboration/oxidation of 1,2-oxazine derivatives to introduce a 5-hydroxy group shows yields and selectivities that are highly dependent on the relative configuration of the starting 1,2-oxazine and the presence of additives. beilstein-journals.org Syn-configured 1,2-oxazines, in relation to the stereocenter at C-3 and the adjacent center on the carbohydrate-derived substituent, have proven to be excellent substrates, yielding the desired alcohols with high stereoselectivity. beilstein-journals.org
The synthesis of chiral 1,3-oxazinan-2-ones, useful as intermediates for pharmaceuticals and amino alcohols, has been accomplished from carbohydrate derivatives. researchgate.netnih.govacs.org The process involves reacting optically pure 3-hydroxy-gamma-butyrolactone with a primary amine to form an amide, which is then reduced and carbonylated. researchgate.netacs.org
Table 1: Influence of Chiral Auxiliaries on Stereoselectivity
| Chiral Auxiliary/Precursor | Reaction | Product | Stereoselectivity | Reference |
| L-erythronolactone-derived auxiliary on nitrone | Addition of lithiated alkoxyallene | Enantiopure hydroxylated tetrahydro-2H-1,2-oxazines | Moderate diastereoselectivity | beilstein-journals.org |
| Carbohydrate-derived N-substituent on 1,2-oxazine | Hydroboration/oxidation | 5-hydroxy-1,2-oxazine derivatives | High for syn-configured substrates | beilstein-journals.org |
| Optically pure 3-hydroxy-gamma-butyrolactone | Amidation, reduction, carbonylation | Chiral 6-hydroxymethyl 1,3-oxazinan-2-ones | High | researchgate.netacs.org |
Asymmetric Organocatalysis in 1,2-Oxazinane Formation
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 1,2-oxazinane scaffolds. A notable example is the organocatalytic [4+2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters to produce chiral 1,2-oxazinane spiro-oxindoles. rsc.orgrsc.orgresearchgate.netrsc.org These reactions proceed in good to excellent yields with high diastereoselectivity and enantioselectivity. rsc.orgrsc.orgresearchgate.net
A dual-organocatalyst system, employing L-proline and a pyrrolidine derivative, has been developed for an asymmetric α-aminoxylation/aza-Michael/aldol condensation cascade reaction. researchgate.net This one-pot reaction synthesizes optically active 1,2-oxazine derivatives in moderate yields but with excellent enantioselectivities and diastereoselectivities. researchgate.net
Post-Cyclization Functional Group Interconversions on the 1,2-Oxazinane Scaffold
Once the 1,2-oxazinane ring is constructed, further modifications are often necessary to arrive at the target molecule. These post-cyclization functional group interconversions allow for the introduction of diverse substituents and functionalities.
Acetylation of 1,2-Oxazines
The acetylation of 5,6-dihydro-4H-1,2-oxazines can be achieved using a mixture of acetyl bromide and acetic anhydride (B1165640). thieme-connect.com This method provides a general and straightforward route to N-acetyl-5,6-dihydro-2H-1,2-oxazines. thieme-connect.com In a different context, the acetylation of naphtho[1,8-de] researchgate.netplos.orgoxazin-4-ol with acetic anhydride has been reported to yield the corresponding acetate (B1210297), which can then undergo ring-opening to a naphthonitrile derivative. mdpi.compreprints.org A tandem acylation/ colab.wscolab.ws-rearrangement process of 1,2-oxazine N-oxides has also been developed as a key step in the asymmetric total synthesis of a potent hNK1 antagonist. acs.org
Catalytic Carbonylation for Ester Functionalization
Catalytic carbonylation represents an atom-economical method for introducing ester functionalities. While the direct carbonylation of the 1,2-oxazinane ring to form an ester is not extensively detailed in the provided context, related methodologies on similar heterocyclic systems suggest its potential. For instance, transition-metal-catalyzed carbonylation of small-ring cyclic ethers like epoxides is a well-established process for synthesizing β-lactones and β-hydroxy esters. thieme-connect.de Furthermore, palladium-catalyzed reactions of hydrazonoyl chlorides with carbon monoxide surrogates have been used to generate related heterocyclic systems. rsc.orgrsc.org These examples highlight the potential for applying catalytic carbonylation strategies to functionalize the 1,2-oxazinane scaffold, although specific applications for ester functionalization on this ring system require further investigation.
Elucidation of Reaction Mechanisms and Reactivity Profiles for 1,2 Oxazinane Systems
Ring Opening and Cleavage Pathways
The susceptibility of the N-O bond to cleavage is a cornerstone of 1,2-oxazinane (B1295428) chemistry, enabling their use as precursors for a variety of functionalized acyclic and heterocyclic compounds. mdpi.com This bond can be severed under thermal, reductive, or basic conditions, each proceeding through distinct mechanistic pathways.
Thermally induced reactions of 1,2-oxazinane systems can lead to fragmentation through cycloreversion pathways. While direct [2+2] cycloreversion is a known process in photochemistry, its thermal counterpart is less common and subject to the Woodward-Hoffmann rules. rsc.orgnih.gov For a thermal [2+2] cycloreversion to occur, the reaction must proceed through a geometrically constrained transition state. nih.gov
In the context of 1,2-oxazinane derivatives, thermal decomposition studies have revealed pathways involving N-O bond cleavage. For instance, N-trityl 3,6-dihydro-1,2-oxazines have been shown to release nitric oxide upon heating above 90 °C. chemrxiv.org The stability of such compounds is influenced by the substitution pattern on the oxazine (B8389632) ring. chemrxiv.org Computational studies on related heterocyclic systems provide insights into their thermal stability, suggesting that factors like steric hindrance and electronic effects play a crucial role. ijcrt.org For example, the thermal stability of 1,2,3-triazole derivatives containing a 1,3,4-oxadiazole (B1194373) ring has been shown to vary with the nature of the substituents. orientjchem.org While specific examples of thermally induced [2+2] cycloreversion in simple 1,2-oxazinanes are not extensively documented, the general principles of pericyclic reactions and the inherent weakness of the N-O bond suggest that under appropriate conditions, this pathway could be a viable fragmentation route.
Samarium diiodide (SmI₂) is a powerful single-electron transfer (SET) reagent that has proven highly effective for the reductive cleavage of the N-O bond in 1,2-oxazinane systems. beilstein-journals.orglodz.pl This method is particularly valuable due to its chemoselectivity, often leaving other functional groups intact. beilstein-journals.org The reaction typically proceeds in tetrahydrofuran (B95107) (THF) and results in the formation of 1,4-amino alcohols in excellent yields. beilstein-journals.orgacs.org
The utility of SmI₂ in this context has been demonstrated in the synthesis of polyhydroxylated pyrrolidines, which are potential glycosidase inhibitors. acs.org Enantiopure 3,6-dihydro-2H-1,2-oxazines, upon diastereoselective hydroboration to introduce hydroxyl groups, undergo smooth N-O bond cleavage with SmI₂ to afford the corresponding 1,4-amino alcohols. beilstein-journals.orgacs.org These acyclic intermediates can then be recyclized to form the desired pyrrolidine (B122466) derivatives. acs.org
The efficiency of the SmI₂-induced ring opening can be influenced by the substituents on the 1,2-oxazinane ring. For instance, treatment of various substituted tetrahydro-2H-1,2-oxazine derivatives with an excess of SmI₂ in THF has been shown to provide the corresponding amino alcohols in high yields. beilstein-journals.org However, in some cases, unexpected side reactions, such as ring contraction to form pyrrole (B145914) derivatives, have been observed, highlighting the dependence of the reaction outcome on the substrate's structure. researchgate.net
Table 1: Samarium Diiodide-Induced Ring Opening of 1,2-Oxazine Derivatives
| Entry | Substrate | Product(s) | Yield (%) | Reference |
| 1 | N-Benzyl-3-phenyl-tetrahydro-2H-1,2-oxazin-5-ol | (2R,3S)-2-(benzylamino)-3-phenylbutane-1,4-diol | 95 | beilstein-journals.org |
| 2 | (3S,5R,6R)-2-Benzyl-6-(methoxymethyl)-3-phenyl-tetrahydro-2H-1,2-oxazin-5-ol | (2R,3S,4R)-2-(Benzylamino)-5-methoxy-3-phenylpentane-1,4-diol | 91 | acs.org |
| 3 | (3S,5S,6R)-2-Benzyl-6-(methoxymethyl)-3-phenyl-tetrahydro-2H-1,2-oxazin-5-ol | (2S,3S,4R)-2-(Benzylamino)-5-methoxy-3-phenylpentane-1,4-diol | 93 | acs.org |
| 4 | Bicyclic 1,2-oxazine derivative | Bicyclic pyrrolidine and aminopyran derivative | 79 (pyrrolidine), 14 (aminopyran) | d-nb.info |
The presence of acidic protons in the 1,2-oxazinane ring system allows for base-promoted elimination and ring-opening reactions. These transformations are mechanistically akin to E2 eliminations, where a base abstracts a proton, leading to the formation of a double bond and the cleavage of a leaving group—in this case, involving the N-O bond. beilstein-journals.orgliverpool.ac.ukresearchgate.net
A notable example is the base-promoted ring contraction of bicyclic unsaturated nitroso acetals, which are derived from 1,2-oxazine N-oxides. mdpi.com Treatment with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), initiates deprotonation at a carbon adjacent to an activating group. mdpi.com This is followed by cleavage of the N-O bond and subsequent recyclization to form a five-membered pyrrole ring. mdpi.com The proposed mechanism involves the formation of an anionic intermediate, which facilitates the ring contraction process. mdpi.com
In some instances, the 1,2-oxazine ring can undergo fragmentation via a retro-[4+2]-cycloaddition process under the action of a base. lodz.pl The stability of the 1,2-oxazinane ring and its propensity to undergo base-promoted opening is influenced by the substitution pattern and the stereochemistry of the molecule. Computational studies have shown that the conformational preferences of oxazinane rings are governed by a balance of steric and hyperconjugative effects, which in turn can influence their reactivity towards bases. researchgate.net
Samarium Diiodide-Induced 1,2-Oxazine Ring Opening
Intramolecular Rearrangement Processes
In addition to ring-opening reactions, 1,2-oxazinane systems are prone to various intramolecular rearrangements, which provide pathways to structurally diverse and complex molecules. These processes are often driven by the formation of more stable intermediates or products and include sigmatropic rearrangements and isomerizations.
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. mdpi.comresearchgate.net The beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, in particular, is a well-established transformation in organic synthesis, with the Cope and Claisen rearrangements being prominent examples. mdpi.commdpi.comresearchgate.netrsc.org
In the context of 1,2-oxazinane chemistry, a key example is the tandem acylation/ beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of 1,2-oxazine-N-oxides. lodz.plresearchgate.netnih.gov This process has been utilized in the asymmetric synthesis of potent pharmaceutical inhibitors. lodz.plresearchgate.net The reaction is initiated by the acylation of the N-oxide, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to furnish a 3-acyloxymethyl-substituted 1,2-oxazine. lodz.plresearchgate.net This rearrangement proceeds through a concerted mechanism, governed by orbital symmetry rules. mdpi.comresearchgate.net The reaction has a broad substrate scope and can be performed under mild conditions, yielding products with high regio- and stereoselectivity. nih.govmdpi.com
Table 2: Tandem Acylation/ beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement of 1,2-Oxazine-N-Oxides
| Entry | 1,2-Oxazine-N-Oxide Substrate | Acylating Agent | Product | Yield (%) | Reference |
| 1 | Catechol-derived 1,2-oxazine-N-oxide | Pivaloyl chloride | 3-Pivaloyloxymethyl-1,2-oxazine derivative | 85 | lodz.pl |
| 2 | 2-Benzylpyridine N-oxide | Benzoyl chloride | 2-(Benzoyloxymethyl)pyridine | 92 | researchgate.net |
| 3 | 2-Methylquinoline N-oxide | Triphosgene | 2-(Chloromethyl)quinoline | 95 | nih.gov |
1,2-Oxazine N-oxides can serve as precursors to highly reactive nitrile oxides through isomerization reactions. rsc.orgresearchgate.net This transformation provides a valuable route to nitrile oxides, which are versatile 1,3-dipoles used in cycloaddition reactions to construct five-membered heterocycles like isoxazoles and isoxazolines. preprints.orgresearchgate.netpreprints.org
A notable example involves the reaction of 3-halo-5,6-dihydro-4H-1,2-oxazine N-oxides with arynes. In this sequence, the 1,2-oxazine N-oxide acts as a synthetic equivalent of an unsaturated nitrile oxide. rsc.org The reaction proceeds through a consecutive [3+2]-cycloaddition/[4+2]-cycloreversion pathway, ultimately yielding substituted 3-vinyl-1,2-benzisoxazoles. rsc.org
The isomerization of N-oxides to nitrile oxides has also been observed in related heterocyclic systems. For instance, a naphtho[1,2-d]isoxazole 2-oxide has been shown to rearrange to its isomeric nitrile oxide in solution at room temperature. mdpi.compreprints.org The resulting nitrile oxide was stable enough to be characterized and trapped with various dipolarophiles. mdpi.compreprints.orgpreprints.org While the direct isomerization of a simple 1,2-oxazinane N-oxide to a nitrile oxide is less common, these examples demonstrate the potential for such rearrangements within this class of compounds, providing a pathway to reactive intermediates for further synthetic transformations.
Lewis Acid-Induced Rearrangements Leading to Bicyclic Products
The 1,2-oxazine framework can undergo highly stereoselective rearrangements induced by Lewis acids to yield bicyclic products. beilstein-journals.org These transformations are significant as they provide access to complex molecular architectures, often regarded as internally protected amino sugar analogues. d-nb.inforesearchgate.net For instance, 1,2-oxazine derivatives synthesized from enantiopure nitrones and lithiated allenes can be converted into bicyclic systems in moderate to good yields. beilstein-journals.orgnih.gov
The mechanism of this rearrangement is often characterized as an aldol-type intramolecular cyclization process. researchgate.netresearchgate.net The reaction is typically promoted by Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). beilstein-journals.orgresearchgate.net The choice of Lewis acid can be critical; for example, while SnCl₄ effectively promotes the rearrangement, using TBSOTf with the aim of achieving a one-step rearrangement and protection may result in no product formation. researchgate.net
The yield of these rearrangements can be influenced by the substituents on the oxazine ring. A higher yield of 73% was reported for a p-bromophenyl-substituted derivative, a result attributed to the stabilization of the carbenium ion formed at the benzylic position during the reaction. beilstein-journals.org Subsequent reduction of the carbonyl group in the newly formed bicyclic ketone, for example with L-selectride, can proceed with high diastereoselectivity, selectively furnishing a single diastereomer of the corresponding alcohol. d-nb.inforesearchgate.net These bicyclic products serve as valuable intermediates for further synthetic elaborations, including the synthesis of carbohydrate mimetics. d-nb.inforesearchgate.net
Table 1: Lewis Acid-Induced Rearrangement of 1,2-Oxazine Derivatives
| Substrate | Lewis Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|
| p-Bromophenyl-substituted 1,2-oxazine | TMSOTf | Bicyclic product 13 | 73 | beilstein-journals.org |
| 1,3-Dioxolanyl-substituted 1,2-oxazine 4 | SnCl₄ | Bicyclic ketone 11 | Not specified | d-nb.inforesearchgate.net |
| TBS-protected bicyclic ketone 11 | L-selectride (for reduction) | Bicyclic alcohol 12a | 73 | d-nb.inforesearchgate.net |
Electrophilic and Nucleophilic Transformations
The 1,2-oxazine ring system is amenable to a variety of transformations involving both electrophiles and nucleophiles, allowing for extensive functionalization.
Nucleophilic Additions to Oxazines
Nucleophiles can react with activated 1,2-oxazine systems in several ways, including substitution and ring-opening reactions. sci-hub.se A straightforward strategy has been developed for accessing trans-4-hydroxyl-5-azido/cyano 1,2-oxazinanes through the Lewis acid-catalyzed nucleophilic ring-opening of N-acyl-3,6-dihydro-1,2-oxazine oxides. researchgate.net In this process, nucleophiles such as trimethylsilyl azide (B81097) (TMSN₃) or trimethylsilyl cyanide (TMSCN) open the ring, with the Lewis acid catalyst playing a crucial role in controlling both the reaction rate and regioselectivity. researchgate.net
Another notable transformation is the tandem nucleophilic addition and transesterification reaction. acs.org This method provides an efficient route to the 2H-tetrahydro-4,6-dioxo-1,2-oxazine ring system, a scaffold present in complex antibiotic natural products. acs.org The reaction proceeds under mild conditions with high functional group tolerance, reacting various nitrones with organozinc reagents. acs.org Furthermore, nucleophilic substitution has been reported on 4-(halomethyl)-5,6-dihydro-4H-1,2-oxazines, where the halogen is displaced by nucleophiles like azide. researchgate.net
Table 2: Nucleophilic Additions to 1,2-Oxazine Derivatives
| Oxazine Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-COR 3,6-dihydro-1,2-oxazine oxide | TMSN₃ | Lewis Acid | trans-4-hydroxyl-5-azido 1,2-oxazinane | researchgate.net |
| N-COR 3,6-dihydro-1,2-oxazine oxide | TMSCN | Lewis Acid | trans-4-hydroxyl-5-cyano 1,2-oxazinane | researchgate.net |
| Various nitrones | Organozinc reagents | Tandem nucleophilic addition/transesterification | 2H-tetrahydro-4,6-dioxo-1,2-oxazine | acs.org |
| 4-(halomethyl)-5,6-dihydro-4H-1,2-oxazine | NaN₃ | H₂O / MeOH | 4-(azidomethyl)-5,6-dihydro-4H-1,2-oxazine | sci-hub.seresearchgate.net |
Palladium-Catalyzed Hydrogenolysis of the 1,2-Oxazine Moiety
Palladium-catalyzed hydrogenolysis is a well-established and crucial method for the reductive cleavage of the N–O bond in 1,2-oxazine derivatives. beilstein-journals.orgbeilstein-journals.org This reaction is a key step in the synthesis of valuable compounds such as 1,4-amino alcohols and their derivatives, which can serve as carbohydrate mimetics. beilstein-journals.orgbeilstein-journals.org The reaction typically employs a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. beilstein-journals.orgbeilstein-journals.org
The hydrogenolysis process often involves more than just the cleavage of the N–O bond. It is frequently accompanied by the reduction of the C=C double bond within the 3,6-dihydro-2H-1,2-oxazine ring. beilstein-journals.org Furthermore, other functional groups sensitive to hydrogenation, such as bromo substituents, benzyl (B1604629) groups, and azides, are also commonly reduced under these conditions. beilstein-journals.orgresearchgate.net For example, the hydrogenolysis of a p-bromophenyl-substituted triol resulted in the formation of a poly(hydroxy)aminooxepane derivative where the bromo group was also reductively removed, yielding a phenyl group in the final product. beilstein-journals.org Similarly, a bicyclic azide was smoothly converted to a diaminooxepane. beilstein-journals.org The optimization of these hydrogenolysis conditions is critical, particularly for polar 1,2-oxazine derivatives, to achieve efficient transformations. beilstein-journals.org
Table 3: Palladium-Catalyzed Hydrogenolysis of 1,2-Oxazine Derivatives
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| p-Bromophenyl-substituted triol 16 | H₂, Pd/C | Poly(hydroxy)aminooxepane derivative 31 | 73 | beilstein-journals.org |
| Propargylic ether 18 | H₂, Pd/C | n-Propyl ether 32 | Quantitative | beilstein-journals.org |
| Bicyclic azide 24 | H₂, Pd/C | Diaminooxepane 33 | 72 | beilstein-journals.org |
| 5-Aryl-substituted 1,2-oxazine syn-21 | H₂, Pd/C, MeOH | γ-Amino alcohol derivative 27 | 51 | beilstein-journals.org |
One-Pot Nucleophilic Substitution–Double Click Reactions of Substituted Oxazinol Derivatives
A one-pot reaction combining nucleophilic substitution with a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, has been developed for the synthesis of complex bis(1,2,3-triazole) derivatives. beilstein-journals.org This process has been successfully applied to precursors containing the 1,2-oxazine scaffold, specifically using an enantiopure alkynyl-substituted 1,2-oxazin-4-ol derivative. beilstein-journals.orgnih.gov
The sequence begins with the in situ generation of biazides from corresponding bis(bromomethyl)benzene precursors and sodium azide. beilstein-journals.org These intermediates are then directly reacted with the alkynyl-substituted 1,2-oxazin-4-ol in a double-click reaction. beilstein-journals.orgnih.gov The use of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand for the copper catalyst has been shown to be highly advantageous, significantly enhancing the rate of the cycloaddition step. beilstein-journals.org This one-pot methodology efficiently furnishes geometrically distinct bis(1,2,3-triazole) compounds functionalized with the oxazinol moiety, which are valuable precursors for divalent carbohydrate mimetics. beilstein-journals.org
Table 4: One-Pot Synthesis of Bis(1,2,3-triazoles) from 1,2-Oxazin-4-ol Derivative 19
| Bis(bromomethyl)benzene Precursor | Alkyne Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Bis(bromomethyl)benzene (8) | 1,2-Oxazin-4-ol derivative 19 | NaN₃, CuI, TBTA | Bis(1,2,3-triazole) 20 | Moderate | nih.gov |
| 1,4-Bis(bromomethyl)benzene (16) | 1,2-Oxazin-4-ol derivative 19 | NaN₃, CuI, TBTA | Bis(1,2,3-triazole) 21 | Very Good | nih.gov |
Interrupted Nef Reactions of Cyclic Nitronates
The classic Nef reaction involves the acid-catalyzed hydrolysis of a primary or secondary nitroalkane to a carbonyl compound. However, this transformation can be diverted in a process known as an interrupted Nef reaction. zioc.ru The first example of an interrupted Nef reaction involving cyclic nitronic esters (specifically, isoxazoline- and 5,6-dihydro-4H-1,2-oxazine-N-oxides) has been documented. zioc.runih.gov
When these cyclic nitronates are treated with hydrogen chloride, the expected hydrolysis to a carbonyl compound does not occur. zioc.ru Instead, the reaction pathway is selectively intercepted by the chloride anion, which acts as an external nucleophile. zioc.runih.gov This interruption leads to the opening of the heterocyclic ring and the formation of geminal chloronitroso compounds that also contain a distant hydroxyl group. nih.gov
DFT calculations provide mechanistic insight, supporting the initial formation of N,N-bis(oxy)iminium cations as key intermediates of the Nef reaction. nih.gov These highly reactive cations are then trapped by the chloride anion, triggering the ring-opening cascade. nih.gov A notable feature of this transformation is its diastereoselectivity, and in some instances, the reaction can be controlled to produce different stereoisomers by varying the temperature, demonstrating a stereodivergent synthesis. nih.gov This methodology provides access to densely functionalized α-chloronitroso compounds, which are promising for further use in organic synthesis. zioc.runih.gov
Advanced Computational Chemistry and Theoretical Investigations of 1,2 Oxazinane Systems
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of 1,2-oxazinane (B1295428) derivatives. These methods allow for the detailed analysis of electronic structure, molecular orbitals, and reactivity, providing a foundational understanding of the chemical behavior of these heterocyclic compounds.
Density Functional Theory (DFT) has been extensively applied to the study of 1,2-oxazine and 1,2-oxazinane systems to explore their structure, dynamics, and physicochemical properties. researchgate.net Various functionals and basis sets are employed to achieve a balance between computational cost and accuracy, with methods like B3LYP and ωB97XD being commonly used in conjunction with basis sets such as 6-31G* or Def2-TZVP. researchgate.net These computational approaches have been instrumental in understanding conformational preferences, the influence of substituents on the ring structure, and the electronic characteristics of these molecules.
DFT calculations are crucial for determining the optimized geometry and conformational energetics of 1,2-oxazinane derivatives. For the 1,2-oxazinane ring, different conformers can exist, primarily distinguished by the axial or equatorial orientation of substituents. rsc.org Computational studies on substituted oxazinane rings have shown that the relative stability of these conformers is influenced by factors such as the anomeric effect and steric interactions. rsc.org For instance, in related systems, the presence of substituents like ethoxycarbonyl groups has a significant impact on the ring's puckering and isomerization pathways.
The electronic structure of 1,2-oxazinanes, including the distribution of electron density and the nature of chemical bonds, can be thoroughly analyzed. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides insights into hyperconjugative interactions and charge distribution within the molecule. These analyses have been used to evaluate potential reactive sites in complex caged 1,2-oxazinane cores. researchgate.net
Table 1: Representative Calculated Conformational Energies of a Substituted 1,2-Oxazinane System
| Conformer | Relative Free Energy (kcal/mol) - Gas Phase | Relative Free Energy (kcal/mol) - Chloroform | Key Feature |
| 1A | 0.0 | 0.0 | Equatorial OEt, Axial N-H, Equatorial CO2Et |
| 1B | 1.2 | 1.5 | Axial OEt, Equatorial N-H, Axial CO2Et |
Data adapted from a theoretical study on a model substituted 1,2-oxazinane system to illustrate the energetic differences between conformers. The specific values are for a model compound and serve as a representative example of the type of data generated through DFT calculations. rsc.org
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. bohrium.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. rsc.org
For heterocyclic systems like 1,2-oxazinanes, the nature and energy of these frontier molecular orbitals (FMOs) dictate their behavior in chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org In many organic molecules, the HOMO and LUMO are localized on specific atoms or functional groups, which helps in identifying the most probable sites for electrophilic or nucleophilic attack. Computational studies on related heterocyclic compounds have demonstrated that DFT calculations can accurately predict these FMOs and their energy gaps, which correlate with the observed reactivity. rsc.orgbiomedres.us
Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) |
| Representative Heterocycle 1 | -6.5 | -1.5 | 5.0 | 2.5 | 0.4 |
| Representative Heterocycle 2 | -6.2 | -2.2 | 4.0 | 2.0 | 0.5 |
| Representative Heterocycle 3 | -7.0 | -1.0 | 6.0 | 3.0 | 0.33 |
This table provides illustrative data for representative heterocyclic compounds to demonstrate the type of information obtained from HOMO-LUMO analysis. The values are not specific to 1,2-Oxazinan-5-ol but are typical for such analyses. rsc.orgbiomedres.us
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution on the molecular surface and predict the sites of electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
For a molecule like this compound, the MEP map would be expected to show a region of negative potential around the oxygen and nitrogen atoms of the oxazinane ring due to the presence of lone pairs of electrons. researchgate.net The hydroxyl group at the 5-position would also contribute to the electrostatic potential landscape. The characterization of the molecular electrostatic potential minimum (MESP) has been performed for simple N-H 1,2-oxazines using DFT, providing a basis for understanding the reactivity of the core structure. researchgate.net Such analyses are crucial for predicting how the molecule will interact with other reagents and biological targets. bohrium.com
Density Functional Theory (DFT) Applications
Global Reactivity Descriptors (e.g., HOMO-LUMO Energies)
Theoretical Mechanistic Investigations
Computational chemistry provides a framework for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the determination of reaction pathways.
Theoretical studies on 1,2-oxazinane systems have been instrumental in understanding their formation and subsequent reactions. researchgate.net DFT calculations are employed to locate and characterize the transition state structures for various reactions, such as cycloadditions and rearrangements. researchgate.netmdpi.com By calculating the energy barriers associated with these transition states, the feasibility of different reaction pathways can be assessed. rsc.org
For example, the mechanism of thermal amine-promoted isomerization of oxazinane rings has been investigated using DFT. rsc.org These studies have revealed that the reaction proceeds through the abstraction and subsequent re-recruitment of a hydrogen atom, with the transition state energetics indicating the most favorable pathway. rsc.org Similarly, computational analyses have been used to probe the mechanisms of cycloaddition reactions that form 1,2-oxazine and 1,2-oxazinane rings, providing insights into their stereochemical outcomes. mdpi.comrsc.org Mechanistic models for asymmetric synthesis of chiral 3-substituted 1,2-oxazinanes have been proposed based on transition state analysis, explaining the observed stereoselectivity. rsc.org
Bonding Evolution Theory (BET) for Electron Density Reorganization
Bonding Evolution Theory (BET) provides a powerful framework for understanding the intricate electronic reorganizations that occur during chemical reactions involving 1,2-oxazinane systems. By analyzing the topological changes of the Electron Localization Function (ELF), BET offers a detailed, step-by-step picture of bond formation and cleavage. rsc.org
In the context of hetero-Diels-Alder (HDA) reactions to form 1,2-oxazine N-oxides, BET analysis has been instrumental in elucidating the reaction mechanism. mdpi.comresearchgate.net For instance, a study on the reaction between (E)-2-phenyl-1-cyano-1-nitroethene and methylenecyclopentane (B75326) revealed a polar, one-step, two-stage mechanism. mdpi.com The analysis showed that the formation of the C4-C5 bond occurs in a later phase of the reaction by the merging of two monosynaptic basins, while the O1-C6 bond is formed in the final phase through a donation of nonbonding electron density from the oxygen atom to the carbon atom. mdpi.comresearchgate.net This detailed mechanistic insight is crucial for predicting and controlling the outcomes of such synthetic procedures. mdpi.com
The application of BET, often in conjunction with Conceptual Density Functional Theory (CDFT), allows for the prediction of regiocontrol in these reactions. mdpi.com The theory helps to identify the formation of pseudoradical centers at the beginning of the reaction, which dictates the subsequent bond formation sequence. mdpi.com Specifically, the formation of the first C4-C5 single bond is initiated by a two-center interaction between these pseudoradical centers. mdpi.com The second bond, O1-C6, forms towards the end of the reaction path, confirming a two-stage, one-step mechanism. mdpi.com
The combination of ELF topological analysis and catastrophe theory within BET provides a robust method for visualizing and understanding the electronic fluxes that govern the formation of 1,2-oxazinane rings. rsc.orgnih.gov This approach bridges the gap between traditional curly arrow representations and the underlying quantum mechanical reality of electron density rearrangement. rsc.org
Stereochemical Outcome Prediction and Analysis
Computational methods are pivotal in predicting and analyzing the stereochemical outcomes of reactions leading to 1,2-oxazinane derivatives. Density Functional Theory (DFT) calculations are frequently employed to rationalize the observed stereoselectivity in various synthetic transformations. researchgate.net
For instance, in organocatalytic [4 + 2] cycloaddition reactions used to synthesize chiral 1,2-oxazinane spirocyclic scaffolds, computational analysis helps in understanding the role of non-covalent interactions, such as hydrogen bonding, in controlling the stereochemistry. nih.gov By modeling the transition states, researchers can predict which diastereomer will be preferentially formed. researchgate.net A study on the reaction between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester demonstrated that a squaramide-based organocatalyst provided the best results in terms of yield and stereoselectivity. nih.gov
The stereochemical configuration of the resulting products can be unambiguously determined using a combination of experimental techniques like single-crystal X-ray diffraction and NMR spectroscopy, supported by DFT calculations. nih.gov For example, the determination of the E/Z configuration of the oxime C=N double bond in complex 1,2-oxazinane-containing structures has been successfully achieved through this integrated approach. nih.gov
Furthermore, computational analysis has been used to explain the stereochemical outcomes of nitroso-Diels-Alder reactions. researchgate.net By calculating the relative stabilities of different transition state structures, it is possible to predict the observed regio- and stereoisomers. researchgate.net
Computational Analysis of Synthetic Reactions
Computational analysis plays a crucial role in understanding the mechanisms of synthetic reactions that form 1,2-oxazinane rings. DFT calculations are a primary tool for investigating reaction pathways, transition states, and the influence of catalysts and substituents. researchgate.net
Several catalytic processes for the synthesis of 1,2-oxazines have been scrutinized using computational methods. For example, DFT has been used to probe the mechanism of gold(III)-catalyzed [3 + 3]-cycloadditions and various organocatalyzed reactions, such as tandem O-nitroso aldol/Michael reactions. researchgate.net These studies provide insights into how catalysts operate and can guide the development of more efficient synthetic routes. researchgate.net
The hetero-Diels-Alder (HDA) reaction is a common method for synthesizing 1,2-oxazine derivatives, and its mechanism has been extensively studied computationally. mdpi.comresearchgate.net Theoretical investigations have confirmed that many of these reactions proceed via a polar, one-step mechanism. mdpi.com The global and local reactivity indices calculated using Conceptual Density Functional Theory (CDFT) can successfully predict the regioselectivity of these cycloadditions. mdpi.com
The table below summarizes some key computational findings for synthetic reactions leading to 1,2-oxazinane systems.
| Reaction Type | Computational Method | Key Findings |
| Hetero-Diels-Alder | DFT, BET | Polar, one-step, two-stage mechanism; regiocontrol predicted by CDFT. mdpi.comresearchgate.net |
| Organocatalytic [4+2] Cycloaddition | DFT | Non-covalent interactions control stereoselectivity. nih.gov |
| Gold(III)-catalyzed [3+3] Cycloaddition | DFT (MO6/6-31G*) | Elucidation of the catalytic cycle and reaction mechanism. researchgate.net |
| Tandem O-nitroso aldol/Michael reaction | DFT | Investigation of the cascade reaction sequence. researchgate.net |
These computational studies not only rationalize experimental observations but also provide a predictive framework for designing new synthetic strategies towards complex 1,2-oxazinane structures.
Conformational Analysis and Dynamics Studies
The conformational preferences and dynamic behavior of 1,2-oxazinane rings are critical to their biological activity and chemical reactivity. Computational modeling, particularly using DFT methods, is an indispensable tool for analyzing these aspects. researchgate.netrsc.org
Studies have shown that the conformational landscape of 1,2-oxazinanes is influenced by a delicate balance of steric and hyperconjugative effects. The anomeric effect, for instance, plays a significant role in stabilizing specific conformers, particularly when substituents are present on the ring. rsc.org DFT calculations at levels such as ωB97XD/Def2-TZVP have been used to quantify these effects and to model the transition states between different conformers. rsc.org
The presence of substituents can significantly impact the ring puckering and isomerization pathways. For example, the orientation (axial or equatorial) of substituents like ethoxy and carboxylate groups, as well as the presence of intramolecular hydrogen bonds, dictates the most stable conformations. rsc.org
Molecular dynamics (MD) simulations offer a way to explore the conformational space and dynamics of 1,2-oxazinane systems over time. science.govbiorxiv.org These simulations can provide insights into the flexibility of the ring system and how it might interact with biological targets. nih.govnih.gov
Experimental techniques such as NMR spectroscopy are often used in conjunction with computational analysis to determine the three-dimensional structure and conformational preferences of 1,2-oxazinanes in solution. researchgate.net Coupling constants and Nuclear Overhauser Effects (nOes) can provide valuable information about the relative stereochemistry and the dihedral angles within the molecule, which can then be compared to computationally derived models. researchgate.net
Theoretical Studies on Aromaticity and Strain in Fused Systems
Theoretical studies on fused 1,2-oxazinane systems have provided valuable insights into the interplay between aromaticity and ring strain, which can significantly influence their reactivity. nih.govresearchgate.net
In fused-ring systems, the introduction of a heteroatom and the constraints of the fused ring structure can lead to considerable ring strain. researchgate.net DFT calculations are a common method to estimate this strain energy. nih.gov For example, the strain energy in bicyclic systems can be calculated by comparing the energy of the strained molecule to that of a suitable strain-free reference compound. stackexchange.com This strain can be a driving force for certain reactions, such as ring-opening cycloadditions. researchgate.net
The concept of aromaticity, which is typically associated with planar, cyclic, conjugated systems, can also be applied to fused heterocyclic systems. uou.ac.in Nucleus-Independent Chemical Shift (NICS) calculations and the Anisotropy of the Induced Current Density (ACID) are computational tools used to assess the aromatic character of rings within a fused system. nih.govnih.gov These methods can reveal whether a particular ring exhibits aromatic, antiaromatic, or non-aromatic character, which has implications for its stability and reactivity. nih.gov
For instance, theoretical analysis of naphtho[1,8-de] mdpi.comresearchgate.netoxazine (B8389632) derivatives has been performed to understand their structure and properties. researchgate.net Similarly, computational studies on metallabenzyne-fused osmapentalenes, which contain fused rings, have utilized DFT to estimate ring strain and NICS calculations to evaluate the aromaticity of the different rings within the fused system. nih.gov These studies demonstrate how computational chemistry can be used to understand the electronic structure and reactivity of complex fused-ring systems containing heteroatoms.
The table below presents a summary of theoretical findings on aromaticity and strain in fused systems related to 1,2-oxazinanes.
| System | Computational Method | Key Findings |
| Naphtho[1,8-de] mdpi.comresearchgate.netoxazine | Theoretical Analysis | Elucidation of structure and properties. researchgate.net |
| Metallabenzyne-fused osmapentalenes | DFT, NICS, ACID | Estimation of ring strain and evaluation of aromaticity in fused rings. nih.gov |
| Bicyclic Alkenes | G3 Method | Prediction of ring strain energies relative to homocyclic analogues. researchgate.net |
These theoretical investigations are crucial for understanding the fundamental properties of fused 1,2-oxazinane systems and for predicting their behavior in chemical reactions.
Strategic Applications of the 1,2 Oxazinane Scaffold in Organic Synthesis and Materials Science
1,2-Oxazinane (B1295428) as a Versatile Building Block for Complex Molecules
The inherent functionalities within the 1,2-oxazinane framework, including the weak N-O bond and the potential for stereochemical control, have been exploited by synthetic chemists to access a wide array of intricate molecular structures. iupac.orgacs.org
Construction of Polyhydroxylated Heterocycles
The 1,2-oxazinane skeleton serves as a valuable precursor for the synthesis of polyhydroxylated heterocycles, a class of compounds with significant biological and medicinal importance. A key strategy involves the diastereoselective hydroboration of 3,6-dihydro-2H-1,2-oxazines, which introduces a hydroxyl group at the 5-position, leading to the formation of 5-hydroxy-substituted 1,2-oxazines. acs.org This step is crucial as it sets the stage for further functionalization.
Subsequent cleavage of the N-O bond, often achieved using reagents like samarium diiodide, unmasks a 1,4-amino alcohol functionality. acs.orgbeilstein-journals.org This intermediate can then undergo intramolecular cyclization to yield various polyhydroxylated N-heterocycles. For instance, treatment of the 1,4-amino alcohols with mesyl chloride and triethylamine (B128534) can induce cyclization to afford polyhydroxylated pyrrolidines, which are recognized as potential glycosidase inhibitors. acs.org
A straightforward method for creating trans-4-hydroxyl-5-azido/cyano/amino 1,2-oxazinanes has been developed. researchgate.netresearchgate.net This involves the preparation of N-COR 3,6-dihydro-1,2-oxazine oxides from the corresponding dihydro-1,2-oxazines, followed by a regio- and stereo-selective nucleophilic ring-opening with nucleophiles such as TMSN3, TMSCN, and various amines, facilitated by a suitable Lewis acid catalyst. researchgate.netresearchgate.net
Enantiopure Carbohydrate Mimetics and Poly(hydroxy)aminooxepanes
The 1,2-oxazine framework is instrumental in the synthesis of enantiopure carbohydrate mimetics, which are compounds designed to mimic the structure and function of natural carbohydrates. iupac.orgnih.gov A common approach begins with the [3+3] cyclization of chiral pool-derived nitrones with lithiated alkoxyallenes to produce highly functionalized 3,6-dihydro-2H-1,2-oxazines. beilstein-journals.orgnih.gov
These 1,2-oxazine derivatives can undergo Lewis acid-promoted rearrangements to form bicyclic 1,2-oxazinones. nih.govnih.gov These bicyclic systems are protected aminopolyol precursors that can be transformed into a variety of carbohydrate mimetics through reductive steps. nih.gov The final hydrogenolysis of the 1,2-oxazine moiety is a critical step, yielding seven-membered poly(hydroxy)aminooxepanes. beilstein-journals.org The newly generated amino group in these products provides a handle for further modifications, such as reductive aminations, to create diverse carbohydrate mimetics. beilstein-journals.org
| Starting Material | Key Transformation | Product |
| Enantiopure Nitrones and Lithiated TMSE-allene | [3+3] Cyclization, Lewis Acid-Induced Rearrangement, Hydrogenolysis | Poly(hydroxy)aminooxepanes |
| L-Erythrose-derived N-glycosyl Nitrone and Alkoxyallenes | [3+3] Cyclization, Hydroboration, Auxiliary Removal | Enantiopure Hydroxylated 1,2-oxazines |
| 3,6-Dihydro-2H-1,2-oxazines | Diastereoselective Hydroboration, N-O Bond Cleavage, Cyclization | Polyhydroxylated Pyrrolidines |
Synthesis of Pyrroline and Polycyclic Scaffolds
The 1,2-oxazinane ring can be transformed into other important heterocyclic systems, such as pyrrolines. Highly functionalized pyrroles can be synthesized from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions. rsc.org This method can also be performed in a one-pot fashion, starting from the in situ formation of the 3,6-dihydro-1,2-oxazine via a hetero-Diels-Alder reaction. rsc.org
Furthermore, the 1,2-oxazinane scaffold is a key component in the construction of complex polycyclic and spirocyclic frameworks. nih.govwhiterose.ac.uk Organocatalytic [4+2] cycloaddition reactions between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters provide an efficient route to chiral 1,2-oxazinane spirocyclic scaffolds with high yields and excellent stereoselectivity. nih.govrsc.orgnih.gov These spiro-oxindole structures, which incorporate both the 1,2-oxazinane and oxindole (B195798) motifs, are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov
Precursor Role in Diverse Chemical Transformations
Beyond its use as a foundational building block, the 1,2-oxazinane scaffold can also serve as a latent precursor that, upon specific activation, can be converted into other valuable chemical entities.
Access to Substituted Naphthalenes
Certain fused 1,2-oxazine derivatives can act as precursors to substituted naphthalenes. For example, naphtho[1,8-de] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-ol and its derivatives can undergo ring-opening reactions to form 2,8-dihydroxy-1-naphthonitriles. nih.govmdpi.com Through a series of protection, deprotection, and reduction protocols, these intermediates can be converted to functionalized naphthaldehydes, which are versatile building blocks for more complex naphthalene-containing structures. nih.govcsic.es
Generation of Isoxazoles and Isoxazolines via 1,3-Dipolar Cycloaddition
The 1,2-oxazine ring system can be a source of reactive intermediates for cycloaddition reactions. A notable example is the isomerization of a naphtho[1,2-d]isoxazole 2-oxide, derived from a naphtho[1,8-de] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-ol precursor, into a stable nitrile oxide in DMSO solution. nih.govmdpi.com This in situ generated nitrile oxide can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to produce substituted isoxazoles and isoxazolines. nih.govmdpi.commdpi.comnih.govcore.ac.uk This transformation provides a novel route to these important five-membered heterocycles from a six-membered 1,2-oxazine derivative.
| 1,2-Oxazinane Precursor | Transformation | Resulting Scaffold | Key Reaction Type |
| Naphtho[1,8-de] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-ol | Ring-opening and functional group manipulation | Substituted Naphthalenes | Ring-opening/Aromatization |
| Naphtho[1,8-de] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-ol derivative | Oxidative cyclization and isomerization | Isoxazoles/Isoxazolines | 1,3-Dipolar Cycloaddition |
Formation of Functionalized 1,3-Oxazinan-2-ones
While the direct conversion of a 1,2-oxazinane into a 1,3-oxazinan-2-one (B31196) is not a commonly reported transformation, the synthesis of 1,3-oxazinan-2-ones is a significant area of research due to their presence in many natural products and drug molecules. researchgate.net Methodologies for synthesizing 1,3-oxazinan-2-ones often involve the cyclization of 1,3-amino alcohols with reagents like phosgene (B1210022) or triphosgene. researchgate.net
A notable method involves the reaction of homopropargylic amines with carbon dioxide in the presence of a silver acetate (B1210297) catalyst and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which proceeds through an intramolecular 6-exo-oxygen cyclization to yield the 1,3-oxazinan-2-one skeleton in good to excellent yields. researchgate.net Another approach is the palladium-catalyzed decarboxylation of 5-methylene-1,3-oxazinan-2-ones, which generates aza-π-allylpalladium 1,4-dipoles for subsequent cycloaddition reactions. organic-chemistry.org Furthermore, chiral 1,3-oxazinan-2-ones have been synthesized from carbohydrate derivatives, highlighting the importance of this scaffold in asymmetric synthesis. acs.org
Development of Specialized Organic Reagents
The 1,2-oxazinane scaffold is a cornerstone in the development of specialized reagents for organic synthesis, particularly in asymmetric reactions. nih.gov Organocatalytic [4+2] cycloaddition reactions between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters utilize synthons that generate chiral 1,2-oxazinane spirocyclic scaffolds. nih.govrsc.org These reactions produce complex molecular architectures with high yields and excellent control over stereochemistry. nih.govrsc.org
The development of novel aminooxylating reagents that serve as d⁰a³ synthon equivalents provides a direct route to polysubstituted tetrahydro-1,2-oxazine derivatives, which are precursors to valuable 1,4-amino alcohols. researchgate.net Additionally, the hetero-Diels-Alder reaction is a powerful tool for creating 3,6-dihydro-2H-1,2-oxazines, which are versatile intermediates. researchgate.netsemanticscholar.org These can be further modified through transformations like dihydroxylation of the double bond and cleavage of the N-O bond, demonstrating the utility of the 1,2-oxazine core as a template for generating diverse molecular structures. semanticscholar.orgnih.gov Solid-phase synthesis techniques have been developed to create libraries of 1,2-oxazine derivatives, facilitating high-throughput screening and the discovery of new bioactive compounds. semanticscholar.orgnih.gov
Table 1: Selected Synthetic Methodologies for 1,2-Oxazinane Scaffolds
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |
| [4+2] Cycloaddition | Methyleneindolinones, γ-aminooxy-α,β-unsaturated ester | Squaramide or Thiourea Organocatalyst | Chiral 1,2-oxazinane spiro-oxindoles | rsc.org |
| [3+3] Cycloaddition | Oxyallyl cations, Nitrones | Phenols, Squaramides | 1,2-Oxazinanes | researchgate.netacs.org |
| Hetero-Diels-Alder | Arylnitroso compounds, Sorbic acid | Not specified | 3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid derivatives | semanticscholar.org |
| α-aminoxylation/aza-Michael | α,β-unsaturated aldehydes | Aminocatalyst | Polysubstituted tetrahydro-1,2-oxazine derivatives | researchgate.net |
Emerging Applications in Material Science and Optoelectronics
The unique electronic properties of the 1,2-oxazine ring have prompted its investigation in the field of materials science, particularly for applications in electronics and optics.
Theoretical studies have highlighted the potential of using 1,2-oxazine units as contact points in the design of carbon-based molecular wires. researchgate.netresearchgate.net The analysis of current density and electron transport properties in such systems is a key area of research. researchgate.netresearchgate.net These studies employ methods like density functional theory (DFT) to understand how the inclusion of the 1,2-oxazine heterocycle influences the electronic behavior of the molecular wire. researchgate.net The goal is to create molecular-scale components with tailored electronic properties for future electronic devices. researchgate.net
The 1,2-oxazine scaffold has been identified as a promising component in the development of nonlinear optical (NLO) materials. clockss.org These materials have applications in optical signal processing and photonic devices. researchgate.net Research has focused on synthesizing oxazine (B8389632) derivatives and evaluating their NLO properties, such as the first-order molecular hyperpolarizability (β). clockss.orgacs.org
A combined experimental and theoretical approach has shown that certain oxazine-based compounds can act as molecular switches, exhibiting significant changes in their NLO response when triggered by an external stimulus like acid. acs.orgresearchgate.net For instance, the acid-triggered cleavage of the C-O bond in some indolino-oxazine systems leads to an open form with a much larger first hyperpolarizability compared to the closed form. acs.orgresearchgate.net The magnitude of this effect can be tuned by the choice of substituents on the oxazine ring, with donor groups often leading to larger contrasts. researchgate.net Theoretical calculations, such as those using the M06/6-311G(d) level of approximation, are used to predict and understand these properties. acs.org
Table 2: Calculated Hyperpolarizability of a Thienyl-Oxazine Compound
| Component | Value |
| βxxx | -9.9593 |
| βxxy | 4.651546 |
| βxyy | 0.419883 |
| βyyy | -1.60076 |
| βxxz | -0.3627 |
| βxyz | 0.288864 |
| βyyz | 0.022668 |
| Total β | 9.9 x 10-30 esu |
| Data sourced from a study on 1,4-disubstituted cyclopenta[d] researchgate.netoxazines, indicating a value four times larger than the urea (B33335) standard, suggesting suitability for NLO applications. clockss.org |
Advanced Spectroscopic and Crystallographic Characterization of 1,2 Oxazinane Structures
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable in the characterization of 1,2-oxazinane (B1295428) derivatives. They provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment of the nuclei.
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides a wealth of information regarding the structure and connectivity of atoms within a molecule. For 1,2-oxazinane structures, various NMR experiments are employed to build a complete picture of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for confirming the fundamental structure of 1,2-oxazinane derivatives.
¹H NMR Spectroscopy: The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. In 1,2-oxazinane systems, protons adjacent to the oxygen and nitrogen heteroatoms are typically deshielded and appear at lower field (higher ppm values). For instance, protons on carbons next to the ether oxygen in similar cyclic ethers resonate in the 3.4 to 4.5 δ region. libretexts.org The coupling constants (J) between adjacent protons provide information about their dihedral angles, which is crucial for determining the conformation of the six-membered ring.
¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,2-oxazinane ring are influenced by the electronegativity of the adjacent heteroatoms. Carbons bonded to oxygen or nitrogen will appear at a lower field compared to simple alkane carbons. For example, in some 1,2-oxazinane-3,5-diones, the carbon of a carbonyl group can appear as high as 207 ppm. psu.edu The spectral window for typical organic molecules is generally between -10 ppm and 180 ppm for ¹³C NMR. acs.org
A study on 2,2,6-trimethyl- researchgate.netmdpi.comoxazinane-3,5-dione reported the following characteristic shifts:
| Proton/Carbon | ¹H NMR (CDCl₃, 200 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |
| C(CH₃)₂ | 1.40 (s, 6H) | 22.07, 25.09, 25.34, 29.27 |
| CH₂ | 3.47 (s, 2H) | 46.87 |
| CH | 4.82-4.65 (m, 1H) | 54.83 |
| C=O | - | 166.13, 207.16 |
| C-O | - | 85.68 |
| Data sourced from a study on the synthesis of researchgate.netmdpi.comoxazinane-3,5-diones. psu.edu |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the stereochemistry of complex molecules like 1,2-oxazinanes.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu Cross-peaks in a COSY spectrum reveal the connectivity of proton networks within the molecule, which is invaluable for tracing out the spin systems in the 1,2-oxazinane ring and any substituents. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.educolumbia.edu It is a highly sensitive method for assigning carbon signals based on previously assigned proton signals. sdsu.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). sdsu.educolumbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing long-range correlations. emerypharma.com For example, an HMBC correlation between a Boc carbonyl and a specific proton helped to establish the relative position of the carbamate (B1207046) in a bicyclic 1,2-oxazinane. researchgate.net
These 2D NMR methods, when used together, provide a detailed map of the molecular structure, confirming the atom-to-atom connectivity and providing crucial data for stereochemical assignments. libretexts.orgorgchemboulder.com
Time-course, or real-time, NMR spectroscopy is a powerful technique for studying reaction kinetics and mechanisms. jhu.educhemrxiv.org By acquiring a series of ¹H NMR spectra at regular intervals, the progress of a reaction can be monitored directly within the NMR tube or via a flow system connected to a reactor. chemrxiv.orgmagritek.com This allows for the observation of the disappearance of starting materials, the appearance of products, and the transient formation of intermediates. jhu.edu For the synthesis of 1,2-oxazinanes, this method can provide valuable insights into reaction rates and help to optimize reaction conditions by tracking the concentration changes of specific reactant and product peaks over time. magritek.comresearchgate.net
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of 1,2-oxazinane compounds.
Mass Spectrometry (MS): In MS, a molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used for structural elucidation. researchgate.net The fragmentation of heterocyclic compounds is often complex, with characteristic pathways that can reveal the nature and position of substituents on the 1,2-oxazinane ring. google.comscielo.br For example, in a study of 2,2,6-trimethyl- researchgate.netmdpi.comoxazinane-3,5-dione, the mass spectrum showed a molecular ion peak (M+) at m/z 225 and a significant fragment at m/z 144. psu.edu
High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy (typically to within 0.001 atomic mass units), which allows for the unambiguous determination of a molecule's elemental formula. researchgate.netnih.gov This is a critical step in confirming the identity of a newly synthesized 1,2-oxazinane derivative. For instance, the HRMS data for 2,2,6-trimethyl- researchgate.netmdpi.comoxazinane-3,5-dione showed a calculated mass of 225.1364 for C₁₂H₁₉NO₃, with a found mass of 225.1371, confirming the elemental composition. psu.edu
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
| 2,2,6-Trimethyl- researchgate.netmdpi.comoxazinane-3,5-dione | HRMS | 225.1364 [M]⁺ | 225.1371 | psu.edu |
| 4-((1-(3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)ethyl)amino)nikotinamide | HRMS (ESI) | 282.1084 [M+H]⁺ | 282.1085 | nih.govplos.org |
| N-Benzyl-2-(4-((2-amino-2-oxoethyl)carbamoyl)-2-nitrophenyl)-4,5-dihydroxy-3-methyl-1,2-oxazinane-6-carboxamide | HRMS (ESI) | 454.1569 [M+H]⁺ | 454.1569 | nih.govsemanticscholar.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For 1,2-oxazinan-5-ol and its derivatives, key functional groups can be identified by their characteristic absorption bands:
O-H Stretch: The hydroxyl group (-OH) exhibits a strong, broad absorption in the region of 3200-3600 cm⁻¹. orgchemboulder.comudel.edu The broadness is due to hydrogen bonding. A free, non-hydrogen-bonded O-H group will show a sharper peak around 3600-3650 cm⁻¹. libretexts.org
N-H Stretch: If the nitrogen in the 1,2-oxazinane ring is secondary (N-H), a stretching vibration will appear in the 3300-3500 cm⁻¹ region. fiveable.me
C-H Stretch: Alkanes show C-H stretching absorptions in the 2850-3000 cm⁻¹ range. orgchemboulder.com
C=O Stretch: If the 1,2-oxazinane structure contains a carbonyl group, such as in an oxazinone derivative, a strong, sharp absorption will be observed in the 1630-1800 cm⁻¹ region. udel.edu For example, 2,2,6-trimethyl- researchgate.netmdpi.comoxazinane-3,5-dione shows strong peaks at 1740.5 cm⁻¹ and 1688.4 cm⁻¹. psu.edu
C-O Stretch: The C-O single bond stretch, characteristic of the ether linkage within the 1,2-oxazinane ring, typically appears as a strong band in the 1000-1300 cm⁻¹ region. libretexts.orgorgchemboulder.com
The following table summarizes typical IR absorption frequencies for functional groups relevant to 1,2-oxazinane structures:
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance | Reference |
| Alcohol/Phenol | O-H stretch (H-bonded) | 3200–3550 | Strong, Broad | libretexts.org |
| Amine, Amide | N-H stretch | 3300–3500 | Medium | fiveable.me |
| Alkane | C-H stretch | 2850–2960 | Medium to Strong | fiveable.me |
| Carbonyl (Ketone/Ester) | C=O stretch | 1690–1760 | Strong | orgchemboulder.com |
| Ether | C-O stretch | 1000–1300 | Strong | orgchemboulder.com |
2D NMR Techniques for Connectivity and Stereochemical Assignment
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The energies involved are sufficient to excite pi-electrons and non-bonding valence-shell electrons (n-electrons) to higher energy orbitals. msu.edu Groups within a molecule that absorb light in this region are known as chromophores. msu.edu
For a saturated heterocycle like the basic 1,2-oxazinane scaffold, significant absorption in the standard UV-Vis range (200–800 nm) is not expected, as it lacks extended π-systems. The non-bonding electrons of the oxygen and nitrogen atoms in simple, unsubstituted 1,2-oxazinanes, such as in alcohols and ethers, typically give rise to absorptions below 200 nm, which is outside the routine analytical window. msu.edu
However, when the 1,2-oxazinane ring is substituted with chromophoric groups, such as aromatic rings (e.g., phenyl groups), nitro groups, or carbonyls, characteristic absorption bands will appear in the UV-Vis spectrum. For instance, the characterization of a 5,6-dihydro-6-methyl-2,3-diphenyl-2H-1,4-oxazine-2-ol, a related oxazine (B8389632) derivative, involved the use of UV-Vis spectroscopy to record its electronic spectrum. ajol.infoajol.inforesearchgate.net Similarly, a study of naphtho[1,2-e]pyrrolo[2,1-b] nih.govthieme-connect.comoxazin-12-one oxime, which contains an extensive chromophore, showed two strong absorption bands at 284.6 nm and 339.2 nm. mdpi.com Therefore, for a substituted compound like this compound, the presence and nature of any additional unsaturated or aromatic substituents would dictate its UV-Vis spectral properties.
Crystallographic Analysis for Solid-State Structure and Absolute Configuration
Crystallographic analysis provides definitive information about the precise three-dimensional arrangement of atoms in a solid-state crystal.
X-ray crystallography is a powerful analytical method for the unambiguous determination of molecular structure, including bond lengths, bond angles, and absolute stereochemistry. libretexts.org The technique relies on the diffraction of an X-ray beam by the ordered, periodic array of atoms within a single crystal. libretexts.org This method has been successfully applied to various 1,2-oxazine and 1,2-oxazinane derivatives to confirm their structures and stereochemical configurations. researchgate.net
For example, single-crystal X-ray analysis was used to definitively establish the structure of a 1,2-oxazinane derivative formed through a [3+3] cycloaddition reaction, confirming the connectivity and relative stereochemistry of the major diastereomer. nsf.gov In another study, the structure of a fluoro-derivative of a 1,2-oxazinane was confirmed by single-crystal X-ray diffraction analysis. nsf.gov The structure of 5,6-dihydro-6-methyl-2,3-diphenyl-2H-1,4-oxazine-2-ol was also determined using this technique, with the spectroscopic data found to be in full agreement with the crystallographic results. ajol.infoajol.info
The detailed data obtained from X-ray analysis is crucial for understanding the conformational preferences of the 1,2-oxazinane ring, which typically adopts a chair-like conformation similar to cyclohexane. The precise crystallographic parameters for a substituted 1,2-oxazinane are illustrated in the table below.
Table 1: Crystallographic Data for 4-Nitro-2,3,6-triphenyl-1,2-oxazinane Data sourced from first-principles calculations and crystallographic information files. actuatelab.ie
| Parameter | Value |
| Chemical Formula | C₂₂H₂₀N₂O₃ |
| Space Group | P 1 |
| Lattice Constants | |
| a | 7.36 Å |
| b | 8.01 Å |
| c | 9.01 Å |
| α | 65.62° |
| β | 71.77° |
| γ | 81.29° |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and determining the ratio of enantiomers in a chiral sample.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of a chiral compound, leading to different retention times and thus enabling their separation and quantification. mdpi.com The determination of enantiomeric excess (ee) is critical in asymmetric synthesis, where the goal is to produce one enantiomer selectively.
The development of analytical methods for stereoselectivity control in the synthesis of 1,2-oxazine derivatives has relied heavily on chiral HPLC. nih.govplos.org Studies have compared various chiral columns and mobile phase compositions to achieve optimal separation of 1,2-oxazinane enantiomers. For instance, polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly employed. mdpi.complos.org
In one comprehensive study, several substituted 1,2-oxazinane derivatives were successfully resolved using different chiral columns. nih.govplos.org The choice of column and mobile phase was found to be critical for achieving good resolution. For example, a column based on amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) was found to be preferable in many cases, providing elution in a shorter time compared to other columns. nih.govplos.org The table below summarizes the conditions used for the chiral HPLC separation of representative 1,2-oxazinane derivatives.
Table 2: Chiral HPLC Separation Conditions for Representative 1,2-Oxazinane Derivatives Data adapted from Krupkova S, et al. (2016). nih.govplos.org
| Compound | Chiral Column | Mobile Phase (Hexane/Alcohol) | Alcohol | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |
| 11(1,1,3) | Chiralpak IA | 80/20 | Isopropanol | 0.5 | 18.0, 20.2 | 2.19 |
| 11(2,1,2) | Chiralpak IA | 80/20 | Isopropanol | 0.5 | 22.8, 26.6 | 2.05 |
| 12(1,1,3) | Chiralpak ID | 80/20 | Isopropanol | 1.0 | 25.1, 27.6 | 1.30 |
| 12(4,1,1) | Chiralpak IA/ID | 80/20 | Isopropanol | 1.0 | Not Resolved | - |
This data demonstrates that while chiral HPLC is a powerful tool, method development is essential, as separation is not always achieved under a single set of conditions. nih.govplos.org The successful separation allows for the accurate determination of enantiomeric excess, which is vital for validating stereoselective synthetic routes.
Future Prospects and Emerging Research Frontiers for 1,2 Oxazinan 5 Ol Chemistry
Development of Novel and Sustainable Synthetic Methodologies for 1,2-Oxazinan-5-ol Analogues
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and resource-efficient processes. mdpi.comnih.govwjpmr.com Research into the synthesis of this compound analogues is increasingly aligning with these principles, moving beyond traditional methods to explore novel and sustainable strategies.
One promising avenue is the advancement of catalyst-free Hetero-Diels-Alder (HDA) reactions . Recent studies have demonstrated the successful synthesis of 1,2-oxazine N-oxide derivatives through non-catalyzed HDA reactions under mild conditions, achieving high atom economy and selectivity. researchgate.netmdpi.com Future work will likely focus on adapting these catalyst-free approaches for the synthesis of hydroxylated 1,2-oxazinanes, potentially utilizing nitroso compounds and functionalized dienes that can lead to the desired C5-hydroxylation pattern upon further transformation.
The use of microwave irradiation and ultrasonication represents another key area of development for sustainable synthesis. nih.gov These techniques can significantly accelerate reaction rates, reduce energy consumption, and often lead to cleaner reactions with higher yields compared to conventional heating methods. nih.gov The application of microwave-assisted organic synthesis (MAOS) to the preparation of this compound precursors, such as through the cyclization of suitable amino alcohol derivatives, is an active area of investigation.
Furthermore, solid-phase synthesis offers a streamlined approach for the generation of libraries of 1,2-oxazine derivatives. nih.govplos.org By anchoring starting materials to a solid support, purification can be simplified, and the process can be automated. The stereoselective dihydroxylation of a double bond within a resin-bound 3,6-dihydro-1,2-oxazine, followed by cleavage from the support, has been shown to produce hydroxylated oxazinane structures. nih.govplos.org Future research will likely expand upon these solid-phase methodologies to create diverse libraries of this compound analogues for high-throughput screening in drug discovery and materials science.
A key challenge and opportunity lies in the stereoselective synthesis of these chiral molecules. The development of organocatalytic and transition-metal-catalyzed asymmetric reactions that can control the stereochemistry at the C5 and other chiral centers of the 1,2-oxazinane (B1295428) ring is a major focus. researchgate.netrsc.org For instance, enantioselective nitroso-aldol reactions and subsequent cyclizations are being explored to access chiral 1,2-oxazinanes. researchgate.net
| Synthetic Approach | Key Features | Potential for this compound Synthesis |
| Catalyst-Free HDA Reactions | High atom economy, mild conditions, high selectivity. researchgate.netmdpi.com | Direct formation of the 1,2-oxazine ring, with subsequent steps for hydroxylation. |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, higher yields. nih.govnih.gov | Acceleration of cyclization and functionalization steps. |
| Solid-Phase Synthesis | Simplified purification, potential for automation and library generation. nih.govplos.org | Efficient production of diverse this compound analogues. |
| Asymmetric Catalysis | Control of stereochemistry. researchgate.netrsc.org | Access to enantiopure this compound for chiral applications. |
Exploration of Undiscovered Reactivity Pathways and Transformations
The 1,2-oxazinane ring, particularly with the introduction of a hydroxyl group, presents a rich platform for exploring novel reactivity. The inherent strain and the presence of the labile N-O bond are key features that can be harnessed for innovative chemical transformations. sci-hub.se
A significant area of future research will be the selective cleavage and rearrangement of the 1,2-oxazinane ring. The N-O bond can be cleaved under various reductive conditions to yield valuable 1,4-amino alcohols, which are important building blocks in organic synthesis. sci-hub.sebeilstein-journals.org The presence of the C5-hydroxyl group can influence the regioselectivity of this cleavage and open up pathways to novel polyhydroxylated acyclic structures. Research into new reagents and catalytic systems for the controlled cleavage of the N-O bond in hydroxylated oxazinanes is ongoing.
The development of cascade reactions initiated by the this compound scaffold is another exciting frontier. The hydroxyl group can be used as a handle to trigger a sequence of reactions, leading to the rapid construction of complex molecular architectures. For example, an initial oxidation of the alcohol followed by an intramolecular cyclization could lead to novel bicyclic or spirocyclic systems. The exploration of such cascade reactions will enable the efficient synthesis of intricate molecular frameworks from relatively simple starting materials.
Furthermore, the functionalization of the 1,2-oxazinane ring itself is ripe for discovery. While modifications such as dihydroxylation of the corresponding 3,6-dihydro-1,2-oxazines have been explored, there is significant potential for developing new methods for C-H functionalization and the introduction of other substituents onto the saturated ring. nih.govplos.org These new functionalization strategies will provide access to a wider range of this compound analogues with tailored properties.
| Transformation Type | Description | Potential Outcome |
| Selective Ring Cleavage | Controlled scission of the N-O bond. sci-hub.sebeilstein-journals.org | Synthesis of functionalized 1,4-amino alcohols. |
| Cascade Reactions | Multi-step transformations initiated by the hydroxyl group. | Rapid assembly of complex molecular structures. |
| Novel Ring Functionalization | Introduction of new substituents onto the oxazinane core. nih.govplos.org | Access to a broader diversity of analogues with tunable properties. |
Advanced Computational Modeling for Predictive Structure-Reactivity Relationships
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting the properties of new molecules. escholarship.orgyoutube.com For this compound chemistry, advanced computational modeling is poised to play a pivotal role in accelerating discovery.
Density Functional Theory (DFT) and other quantum mechanical methods are being employed to elucidate the mechanisms of reactions involving 1,2-oxazinanes. researchgate.netresearchgate.net These studies can help to understand the factors that control the regio- and stereoselectivity of synthetic reactions, guiding the design of more efficient and selective catalysts. For example, computational models can predict the transition state energies for different reaction pathways, allowing researchers to identify the most favorable conditions for a desired transformation. wm.edu
A significant emerging area is the use of computational methods to predict the reactivity and properties of novel this compound analogues before they are synthesized. nih.gov By calculating parameters such as frontier molecular orbital energies, charge distributions, and bond dissociation energies, it is possible to estimate the reactivity of a molecule towards different reagents. This predictive capability can help to prioritize synthetic targets and avoid the costly and time-consuming synthesis of unpromising compounds.
Furthermore, molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound derivatives and their interactions with other molecules, such as enzymes or materials surfaces. This information is crucial for understanding their biological activity or their performance in materials applications. The combination of quantum mechanics and molecular mechanics (QM/MM) methods can provide a particularly powerful approach for studying these complex systems.
| Computational Method | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of selectivity. researchgate.netresearchgate.net |
| Predictive Reactivity Models | In silico screening of virtual libraries of analogues. nih.gov |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. |
Interdisciplinary Research Integrating Synthetic Chemistry with Materials Science and Optoelectronics
The unique structural and electronic properties of the 1,2-oxazine core suggest that its derivatives, including this compound, could find applications in materials science and optoelectronics. mdpi.comnumberanalytics.com This represents a burgeoning frontier for interdisciplinary research.
There is growing interest in the development of novel polymers and functional materials incorporating the 1,2-oxazinane motif. The ability to functionalize the ring and the potential for controlled ring-opening reactions could be exploited to create polymers with tunable properties, such as thermal stability, mechanical strength, and degradability. The incorporation of hydroxylated oxazinane units could introduce hydrophilicity and sites for further cross-linking or functionalization.
In the realm of optoelectronics , heterocyclic compounds are known to exhibit interesting photophysical properties. mdpi.comnih.gov Research is beginning to explore the potential of 1,2-oxazine derivatives as components of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and molecular switches. acs.org The electronic properties of the 1,2-oxazine ring can be tuned by the introduction of substituents, and the C5-hydroxyl group in this compound offers a convenient point for attaching chromophores or other functional groups. Computational studies are being used to predict the NLO properties of novel oxazine (B8389632) derivatives, guiding the design of new materials with enhanced performance. acs.org
The future in this area will likely see a closer collaboration between synthetic chemists, materials scientists, and physicists to design, synthesize, and characterize new this compound-based materials with tailored optical and electronic properties.
Q & A
Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor absorbance shifts (250–300 nm) in solvents like DMSO (polar) vs. hexane (nonpolar) .
- pH Titration : Use -NMR in D₂O at varying pH to detect proton exchange between hydroxyl and amine groups .
- Theoretical Calculations : Compare PCM-simulated tautomer populations with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
